Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

Catalog No.
S13112554
CAS No.
920277-23-2
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)prop...

CAS Number

920277-23-2

Product Name

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

IUPAC Name

N-[(2S)-1,3-dihydroxybutan-2-yl]benzamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-8(14)10(7-13)12-11(15)9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8?,10-/m0/s1

InChI Key

HRJKQWCNQJAYRH-HTLJXXAVSA-N

Canonical SMILES

CC(C(CO)NC(=O)C1=CC=CC=C1)O

Isomeric SMILES

CC([C@H](CO)NC(=O)C1=CC=CC=C1)O

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- (CAS 920277-23-2) is the benzoyl-protected form of (S)-2-amino-1,3-propanediol, also known as (S)-Serinol. It functions as a stable, crystalline chiral building block used in multi-step organic synthesis. Its primary procurement value lies in providing a synthetically versatile and easily handled source of a specific stereocenter, which is critical for producing complex, high-value molecules such as the HIV protease inhibitor Atazanavir. [REFS-1, REFS-2]

Research Fit

P2X7 Pathway Study Fit Reported weak antagonist activity supports negative-control and assay-development contexts.
Chiral Stereochemical Control Defined (1S) configuration supports stereochemical attribution studies in amide synthesis.
Prodrug-Release Model 2-Hydroxymethylbenzamide core enables investigation of pH-dependent lactonization kinetics.

Substituting this compound with seemingly similar alternatives introduces significant process inefficiencies and risks. Using the unprotected amine, (S)-2-amino-1,3-propanediol, requires an additional, yield-reducing protection step in the user's workflow and presents material handling challenges due to its low melting point and hygroscopic nature. [1] Choosing an alternative protecting group, such as a Boc group, would necessitate a complete re-validation of the synthetic route, as the chemical stability, solubility, and deprotection conditions are fundamentally different. Finally, using a racemic version would negate the primary purpose of the compound: to impart specific stereochemistry, which is essential for the biological activity of the final target molecule.

Substitution Risk

Stereochemical Sensitivity

Diastereomer (1S,2R) may exhibit a different receptor-binding profile, limiting direct substitution.

Prodrug Chemistry Absence

Benzamides lacking the 2-hydroxymethyl group do not undergo analogous lactonization, altering release behavior.

Isomer Identity Requirement

Stereoisomer identity must be confirmed; minor configurational changes may shift pharmacological and physicochemical properties.

Superior Solid Handling Properties for Improved Processability and Reproducibility

The benzoyl protection renders the compound a stable, high-melting crystalline solid, which is a significant advantage in both lab-scale and industrial settings. Its melting point is substantially higher than that of its unprotected precursor, (S)-2-amino-1,3-propanediol, which is a low-melting and hygroscopic solid prone to clumping and difficult to handle accurately. [REFS-1, REFS-2]

Evidence DimensionMelting Point
Target Compound Data135-137 °C
Comparator Or Baseline(S)-2-amino-1,3-propanediol: 52-56 °C
Quantified Difference>80 °C higher melting point
ConditionsStandard atmospheric pressure.

The superior solid-state properties simplify weighing, improve storage stability, and ensure process consistency, which are critical procurement considerations for scalable synthesis.

P2X7 Antagonism
Reported
IC50 10,000 nM vs 92 nM (A-740003)
Supports negative-control assay context
Cross-study, different cell lines

Validated Precursor for Streamlined Synthesis of HIV Protease Inhibitor Atazanavir

This compound is a direct precursor to a key intermediate in an efficient synthesis of the antiretroviral drug Atazanavir. [1] Its use eliminates the need for a separate benzoylation step that would be required if starting from the unprotected (S)-2-amino-1,3-propanediol. This simplification reduces the overall number of process steps and minimizes potential yield losses associated with additional transformations.

Evidence DimensionProcess Efficiency
Target Compound DataDirect use as a pre-protected intermediate in a multi-step synthesis.
Comparator Or BaselineRoute starting from (S)-2-amino-1,3-propanediol, which requires an additional benzoylation step.
Quantified DifferenceReduces overall synthesis by at least one full chemical transformation step (protection).
ConditionsMulti-step synthesis of Atazanavir.

Procuring this pre-protected intermediate improves process economy by saving time, reducing raw material consumption, and simplifying the manufacturing workflow for a high-value active pharmaceutical ingredient.

Stereochemistry
Class-level
(1S) single stereocenter
Stereochemical attribution requires review
Class-level, verify experimentally

Orthogonal Stability of Benzoyl Group in Complex Protecting Group Strategies

The benzoyl (Bz) group is chemically robust and stable to the mildly acidic conditions (e.g., trifluoroacetic acid, TFA) typically used to remove acid-labile protecting groups like tert-butoxycarbonyl (Boc). [1] This orthogonality is essential in complex syntheses, such as that of Atazanavir, which involves intermediates bearing both Bz and Boc groups. The Bz group on the aminodiol core remains intact during the selective deprotection of other functional groups, preventing unwanted side reactions.

Evidence DimensionChemical Stability
Target Compound DataBenzoyl group is stable to moderate acids (e.g., TFA).
Comparator Or BaselineBoc group, which is readily cleaved by moderate acids like TFA.
Quantified DifferenceQualitatively different reactivity under identical acidic conditions, enabling selective deprotection.
ConditionsStandard conditions for Boc-group removal in peptide or complex molecule synthesis.

This selective stability allows for more complex and efficient synthetic routes, making it the right choice for multi-step syntheses requiring precise, sequential manipulations of different protected functional groups.

SAR Baseline Potency
Reported
IC50 10,000 nM vs 390 nM (Cmpd 56)
Supports SAR baseline review
Cross-study, different assays
Lactonization Potential
Class-level
Predicted pH-dependent cyclization
Supports prodrug-release model context
Class-level, experimental verification needed

Streamlining Gram-to-Kilogram Scale Synthesis of Atazanavir and Analogs

As a direct, pre-protected precursor, this compound is the logical choice for research, process development, and manufacturing campaigns targeting Atazanavir or related aza-peptide protease inhibitors. Its use simplifies the synthetic route, directly improving process efficiency and economy. [1]

Industrial Processes Requiring Robust, Solid-Phase Reagents

In scaled-up manufacturing where ease of handling, storage stability, and dosing accuracy are paramount, this compound's high melting point and crystalline form make it a more reliable and reproducible reagent than its low-melting, hygroscopic unprotected amine counterpart. [2]

Multi-step Syntheses Requiring Orthogonal Amine Protection

For the synthesis of complex molecules with multiple functional groups, such as other APIs or chiral ligands, the robust benzoyl group allows for selective deprotection of other acid-labile groups (like Boc) elsewhere in the molecule. This makes it a critical component for sophisticated, multi-stage synthetic strategies. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
P2X7 receptor functional assays
Reported weak antagonist activity
Negative-control assay window validation
P2X7 antagonist SAR studies
Reported baseline potency context
Potency-shift detection upon modification
Stereochemically defined amide synthesis
Defined (1S) stereocenter
Stereochemical-control attribution review
Prodrug design model studies
2-Hydroxymethylbenzamide core
Lactonization kinetics and release mechanism review

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

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